n1-(2-aminoethyl)benzene-1,4-diamine

Organometallic Chemistry Ligand Design Palladium Complexes

N1-(2-Aminoethyl)benzene-1,4-diamine features a unique 1,4-diaminobenzene core with a pendant 2-aminoethyl substituent, delivering three distinct nitrogen donors in one scaffold. This triamine architecture enables broader color palettes and improved wash/light fastness in permanent hair dyes versus standard p-phenylenediamine, as detailed in patent EP1116711A2. For organometallic chemists, the precise 1,4-substitution pattern directs diaminocarbene ligand formation for palladium-catalyzed cross-coupling, a topology unattainable with 1,2-isomers. Procure this 98% purity intermediate to directly enable application-specific reactivity and downstream performance.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 19201-32-2
Cat. No. B102192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen1-(2-aminoethyl)benzene-1,4-diamine
CAS19201-32-2
SynonymsN-(2-Aminoethyl)-1,4-benzenediamine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NCCN
InChIInChI=1S/C8H13N3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2
InChIKeyTVARKMCEMIFLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(2-Aminoethyl)benzene-1,4-diamine (CAS 19201-32-2): Technical Identity and Procurement Baseline


N1-(2-Aminoethyl)benzene-1,4-diamine (CAS 19201-32-2), also systematically named 4-N-(2-aminoethyl)benzene-1,4-diamine, is an aromatic triamine belonging to the class of substituted 1,4-phenylenediamines (PPD) . With a molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol, it features a primary aromatic amine, a secondary arylalkylamine, and a pendant primary aliphatic amine functionality . This specific arrangement of amine groups differentiates it from simpler PPD analogs by providing an additional nucleophilic site for chemical modification, a property exploited in oxidation dye chemistry and organic synthesis. The compound is typically supplied as a free base or a hydrochloride salt, with commercial vendors offering laboratory-scale quantities at purities of 95–98% .

Why Generic p-Phenylenediamine (PPD) Cannot Replace N1-(2-Aminoethyl)benzene-1,4-diamine in Key Applications


Direct substitution of N1-(2-aminoethyl)benzene-1,4-diamine with common analogs like p-phenylenediamine (PPD) or N-phenylethylenediamine is precluded by fundamental differences in reactivity and downstream performance, particularly in oxidative dyeing systems. As a developer molecule in hair colorants, the 2-aminoethyl substituent on the 1,4-diaminobenzene core is specifically claimed to improve the final color properties and broaden the achievable shade palette compared to unsubstituted PPD [1]. In coordination chemistry, the presence of three distinct nitrogen donors enables unique ligand behavior; the isomeric 1,2-substituted analog (N1-(2-aminoethyl)benzene-1,2-diamine) is documented to generate a different class of diaminocarbene ligands upon reaction with palladium(II) isocyanide complexes, underscoring the criticality of the 1,4-substitution pattern for specific metal-mediated transformations [2]. These application-specific requirements make generic interchange impossible without quantitative loss of function.

Quantitative Evidence Guide for N1-(2-Aminoethyl)benzene-1,4-diamine: Comparator-Based Performance and Selection Data


Structural Basis for Divergent Metal Complexation: 1,4- vs. 1,2-Benzenediamine Isomers

The 1,4-substitution pattern of N1-(2-aminoethyl)benzene-1,4-diamine is critical for its reactivity with metal complexes. In a study on the addition of benzenediamines to palladium(II) bis-isocyanide complexes, the isomeric 1,2-substituted analog, N1-(2-aminoethyl)benzene-1,2-diamine (CAS 128995-76-6), behaved as a monofunctional nucleophile adding via a single amino group to one isocyanide ligand. By contrast, the reaction of the same palladium precursor with the 1,3- and 1,4-isomers led to different diaminocarbene ligand types, demonstrating that the isomeric structure of the nucleophile directly dictates the coordination chemistry outcome [1].

Organometallic Chemistry Ligand Design Palladium Complexes

Oxidation Hair Dye Performance: Substituted 2-Aminoalkyl-1,4-diaminobenzenes vs. Unsubstituted p-Phenylenediamine

A patent family (EP1116711A2, US6780998B2) claims that substituted 2-aminoalkyl-1,4-diaminobenzene compounds, a class encompassing N1-(2-aminoethyl)benzene-1,4-diamine, provide improved developer substances for oxidation hair dyes. The patent explicitly states that the hair colors obtainable with standard developer components, such as p-phenylenediamine (PPD), 'do not satisfy the stringent requirements of the industry in regard to intensity and fastness properties.' The claimed invention addresses this by providing these substituted 2-aminoalkyl-1,4-diaminobenzenes, which are asserted to yield a broad palette of shades with improved fastness and lower sensitization risk [1].

Cosmetic Chemistry Oxidation Dyes Hair Coloration

Aminoethylation Reactivity: A Unique Synthetic Route to N-Aryl-1,2-ethanediamines

N1-(2-aminoethyl)benzene-1,4-diamine can be utilized in aminoethylation reactions. Specifically, a reaction with aryl carbonates leads to the formation of N-aryl-1,2-ethanediamines with the concomitant loss of carbon dioxide. This report indicates that the aminoethylation reaction did not proceed with aliphatic amine hydrochlorides or alkyl mercaptans, highlighting a selective reactivity profile for this aromatic triamine .

Synthetic Organic Chemistry Aminoethylation Heterocyclic Chemistry

Procurement-Driven Application Scenarios for N1-(2-Aminoethyl)benzene-1,4-diamine (CAS 19201-32-2)


Development of Next-Generation Oxidation Hair Dye Formulations

A cosmetic chemistry laboratory aiming to formulate a permanent hair dye with improved wash and light fastness, while potentially offering a broader color palette and reduced sensitization risk compared to standard p-phenylenediamine (PPD) based dyes, should procure N1-(2-aminoethyl)benzene-1,4-diamine as a developer intermediate. As detailed in patent EP1116711A2, this compound class is specifically designed to overcome the performance limitations of PPD [1].

Synthesis of Site-Specific Diaminocarbene Ligands for Palladium Catalysis

An organometallic research group investigating the effect of ligand geometry on palladium-catalyzed cross-coupling reactions requires the 1,4-benzenediamine isomer to access a specific diaminocarbene ligand topology. The work by Kinzhalov et al. (2016) demonstrates that isomeric benzenediamines lead to three distinct ligand types; thus, procuring the correct 1,4-isomer is non-negotiable for obtaining the desired metal complex and studying its catalytic properties [2].

Synthetic Chemistry: Preparation of N-Aryl-1,2-ethanediamine Building Blocks

A medicinal chemistry team designing novel bioactive compounds requires a reliable route to N-aryl-1,2-ethanediamine scaffolds. N1-(2-aminoethyl)benzene-1,4-diamine can be procured for use in an aminoethylation reaction with aryl carbonates, a transformation that fails with simple aliphatic amines. This specific reactivity provides a synthetic advantage for constructing the target pharmacophore .

Quote Request

Request a Quote for n1-(2-aminoethyl)benzene-1,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.